molecular formula C11H18ClN7O B12435866 3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide

3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide

Cat. No.: B12435866
M. Wt: 299.76 g/mol
InChI Key: WVVMAAYIUKAXFH-UHFFFAOYSA-N
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Description

3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. It is a member of the pyrazine family, characterized by its unique structure that includes an amino group, a chloro substituent, and a complex hydrazonoylpyrazine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide involves multiple steps. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxamide with ethyl(isopropyl)amine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent like acetonitrile or DMSO, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to inhibit certain enzymes and interact with specific proteins, leading to alterations in cellular processes. The exact mechanism involves binding to active sites and modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications make it a valuable compound in research .

Properties

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

IUPAC Name

3-amino-6-chloro-5-[ethyl(propan-2-yl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide

InChI

InChI=1S/C11H18ClN7O/c1-4-19(6(2)3)10-8(12)17-7(9(13)18-10)11(20)15-5-16-14/h5-6H,4,14H2,1-3H3,(H2,13,18)(H,15,16,20)

InChI Key

WVVMAAYIUKAXFH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)NC=NN)N)C(C)C

Origin of Product

United States

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